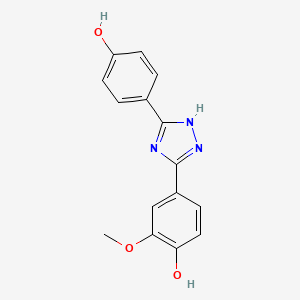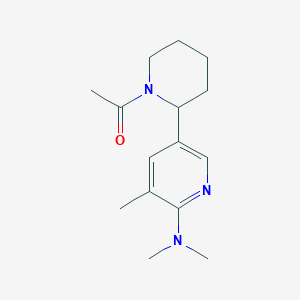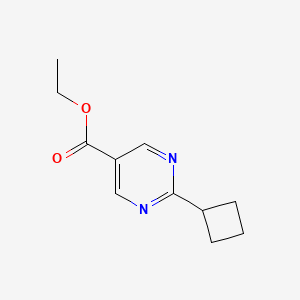
2-((4-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Cloro-2-fluorofenoxi)metil)-1,3-dioxolano es un compuesto orgánico con una estructura compleja que incluye un anillo de dioxolano y un grupo clorofluorofenoxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((4-Cloro-2-fluorofenoxi)metil)-1,3-dioxolano típicamente involucra la reacción de 4-cloro-2-fluorofenol con epiclorhidrina en presencia de una base, seguida de ciclización para formar el anillo de dioxolano. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como carbonato de potasio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como la destilación y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((4-Cloro-2-fluorofenoxi)metil)-1,3-dioxolano puede someterse a varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede eliminar átomos de oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos como aminas y tioles.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la sustitución podría dar como resultado varios compuestos de dioxolano sustituidos.
Aplicaciones Científicas De Investigación
2-((4-Cloro-2-fluorofenoxi)metil)-1,3-dioxolano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus potenciales propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Cloro-2-fluorofenoxi)metil)-1,3-dioxolano implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-((4-Cloro-2-fluorofenoxi)metil)oxirano
- Ácido 2-(4-Cloro-2-fluorofenoxi)acético
- Metil 2-((4-cloro-2-fluoro-6-((2,2,2-trifluoroetil)tio)fenoxi)metil)benzoato
Unicidad
2-((4-Cloro-2-fluorofenoxi)metil)-1,3-dioxolano es único debido a su combinación específica de un anillo de dioxolano y un grupo clorofluorofenoxi. Esta estructura imparte propiedades químicas y reactividad distintas, haciéndolo valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C10H10ClFO3 |
|---|---|
Peso molecular |
232.63 g/mol |
Nombre IUPAC |
2-[(4-chloro-2-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClFO3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Clave InChI |
FNYCQXTWXYWTOH-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)COC2=C(C=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)








